6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a unique bicyclic structure that incorporates both pyrrole and pyridine moieties, making it of significant interest in medicinal chemistry and organic synthesis. Its potential applications include serving as an intermediate in the synthesis of biologically active compounds and as a scaffold for drug development.
6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine is classified under heterocyclic compounds, specifically as a pyrrolopyridine derivative. It is often categorized based on its structural features and functional groups, which influence its chemical reactivity and biological properties.
The synthesis of 6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic routes:
The technical aspects of the synthesis typically include controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, the use of specific catalysts or reagents can significantly enhance the efficiency of the reaction.
The molecular structure of 6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine features:
The compound's chemical formula is , and its molecular weight is approximately 180.62 g/mol.
The structural representation can be visualized using molecular modeling software or chemical drawing tools, which provide insights into its spatial configuration and electronic properties.
6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine can participate in various chemical reactions:
Reactions are often conducted under controlled conditions to ensure selectivity and yield. For instance, using polar solvents or specific temperature profiles can influence the outcome of nucleophilic substitutions.
The mechanism of action for 6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with biological targets, particularly kinases. The compound may act as an inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity and interfering with downstream signaling pathways.
Studies have shown that derivatives of this compound exhibit potent inhibitory effects on specific kinases associated with cancer progression and other diseases . The binding interactions are typically characterized by hydrogen bonding and hydrophobic interactions with amino acid residues in the kinase active site.
Relevant data on these properties can be sourced from chemical databases like PubChem or commercial suppliers like Sigma-Aldrich .
6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine has several notable applications in scientific research:
The pyrrolo[3,2-b]pyridine core—commonly termed 7-azaindole—represents a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry. Characterized by a bicyclic structure fusing pyrrole and pyridine rings at the [3,2-b] junction, this system offers unique physicochemical properties and diverse hydrogen-bonding capabilities. The structure features two nitrogen atoms at distinct positions: a pyrrolic nitrogen (position 1) capable of hydrogen bond donation, and a pyridinic nitrogen (position 4) acting as a hydrogen bond acceptor. This dual functionality enables targeted molecular interactions with biological macromolecules, facilitating high-affinity binding to various enzyme active sites [2] [10].
7-Azaindole derivatives exhibit optimized pharmacokinetic profiles compared to their indole counterparts, including enhanced metabolic stability and improved solubility. The electron-deficient pyridine ring reduces susceptibility to oxidative metabolism while maintaining aromatic character essential for π-stacking interactions. These attributes have positioned 7-azaindoles as critical scaffolds in oncology-targeted therapies, with notable applications in kinase inhibition and metabolic pathway modulation. For instance, 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have demonstrated potent inhibitory activity against acetyl-CoA carboxylase 1 (ACC1), an emerging cancer therapeutic target involved in fatty acid biosynthesis [2]. The structural versatility of the scaffold allows for extensive functionalization at positions C-2, C-3, C-5, and C-6, enabling medicinal chemists to fine-tune molecular properties for specific biological targets while maintaining favorable drug-likeness parameters [5] [10].
Table 1: Comparative Analysis of Bioactive Heterocyclic Scaffolds in Drug Discovery
Scaffold | cLogPa | TPSA (Ų)b | H-Bond Donors | H-Bond Acceptors | Representative Bioactivity |
---|---|---|---|---|---|
Indole | 2.18 | 28.68 | 1 | 1 | Serotonergic agonists |
7-Azaindole | 1.52 | 28.68 | 1 | 2 | Kinase inhibition |
Thieno[3,2-b]pyrrole | 2.31 | 28.68 | 1 | 1 | Antiviral, PKM2 inhibition |
6-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine | 2.52 | 28.68 | 1 | 2 | ACC1/TNIK inhibition |
a Calculated partition coefficient (octanol/water)b Topological polar surface areaData compiled from search results [3] [5] [6]
Strategic functionalization of the pyrrolo[3,2-b]pyridine core significantly modulates biological activity. The introduction of a chlorine atom at the C-6 position (electron-deficient pyridine ring) substantially influences electronic distribution, enhancing binding affinity through halogen bonding interactions with protein backbone carbonyls. Concurrent methylation at C-2 (pyrrole ring) serves multiple purposes: steric modulation of the binding interface, enhancement of cell permeability through moderate lipophilicity adjustment (cLogP ≈ 2.52), and suppression of undesired metabolic pathways at the pyrrolic nitrogen [3] [7]. This specific substitution pattern—6-chloro-2-methyl—creates a synergistic electronic and steric profile that optimizes target engagement while maintaining favorable physicochemical properties.
The chlorine atom at C-6 significantly enhances the compound's suitability for subsequent derivatization via cross-coupling reactions. The C-6 position becomes highly activated toward palladium-catalyzed transformations, such as Suzuki-Miyaura couplings, enabling efficient diversification of the scaffold for structure-activity relationship (SAR) studies. The methyl group at C-2 exerts a modest electron-donating effect that subtly modulates the electron density of the fused ring system, potentially influencing binding interactions in enzymatic pockets. This specific substitution pattern has demonstrated critical importance in multiple therapeutic contexts. In ACC1 inhibitors for oncology, 6-chloro-2-methyl derivatives showed enhanced cellular activity (IC50 = 430 nM) compared to unsubstituted analogs [2]. Similarly, in TNIK (Traf2- and Nck-interacting kinase) inhibition—relevant to cancer and inflammatory disorders—the chloro-methyl substitution pattern contributed to sub-nanomolar potency in pyrrolopyridine-based inhibitors [5].
Table 2: Biological Activities of 6-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine Derivatives
Therapeutic Area | Molecular Target | Key Derivative | Reported Activity | Mechanistic Role of 6-Cl-2-Me Substitution |
---|---|---|---|---|
Oncology | ACC1 (Acetyl-CoA carboxylase 1) | 1H-pyrrolo[3,2-b]pyridine-3-carboxamide | IC50 = 430 nM (cellular) | Enhanced enzyme binding and metabolic stability |
Oncology/Immunology | TNIK (Traf2- and Nck-interacting kinase) | 1H-pyrrolo[2,3-b]pyridine derivatives | IC50 < 1 nM | Optimal steric occupancy in ATP-binding pocket |
Metabolic Disorders | Glycogen Phosphorylase | Thieno[3,2-b]pyrrole analogs | Not specified | Bioisosteric replacement strategy |
Antiviral | HCV NS5A | Thienopyrrole derivatives | Not specified | Electronic modulation of binding affinity |
Data synthesized from search results [2] [5] [6]
The synthetic accessibility of 6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-77-3) further enhances its utility as a medicinal chemistry building block. Commercially available with documented purity >95% [3], this intermediate enables efficient exploration of chemical space around the privileged core. Synthetic routes typically employ SEM (2-(trimethylsilyl)ethoxymethyl) protection of the pyrrolic nitrogen, followed by halogenation at C-6 and subsequent functionalization through cross-coupling or electrophilic substitution at C-3 [2]. The methyl group at C-2 is typically introduced early in the synthesis through appropriate ring formation strategies or via directed C-H functionalization of unsubstituted derivatives.
The synthesis of 6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine derivatives typically follows sequential functionalization strategies. A representative route begins with protection of the pyrrole nitrogen using SEM chloride, yielding SEM-protected intermediates that prevent unwanted side reactions. Subsequent halogenation at C-6 installs the chlorine substituent, producing key intermediates such as methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate [2]. The C-2 methyl group is introduced either through ring-forming strategies employing methyl-containing building blocks or via directed C-H functionalization of unsubstituted precursors. Cross-coupling reactions—particularly Suzuki-Miyaura couplings at C-5 or C-6 positions—enable installation of diverse aryl and heteroaryl groups to explore SAR.
Structure-activity relationship studies reveal critical dependencies on the 6-chloro-2-methyl substitution pattern:
The molecular weight (166.61 g/mol) and moderate lipophilicity (calculated LogP ≈ 2.52) of the 6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine core [3] [7] align well with fragment-based drug design principles, enabling further elaboration while maintaining drug-like properties. This balance between molecular complexity and favorable physicochemical parameters underpins the scaffold's utility across diverse target classes.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5